Podorhizol beta-D-glucoside

説明

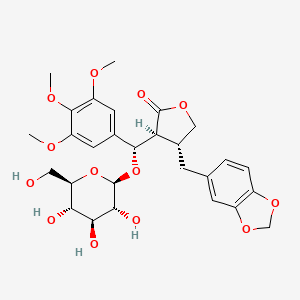

Podorhizol beta-D-glucoside is a naturally occurring glycoside compound. It is derived from podorhizol, a lignan found in various plant species. The compound is known for its diverse biological activities and potential therapeutic applications. Its chemical structure consists of a podorhizol moiety linked to a beta-D-glucose unit, forming a complex molecule with significant pharmacological properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Podorhizol beta-D-glucoside typically involves the glycosylation of podorhizol with beta-D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to podorhizol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Biotechnological methods utilize genetically modified bacteria or yeast to produce the compound through fermentation, followed by downstream processing to isolate and purify the product .

化学反応の分析

Types of Reactions: Podorhizol beta-D-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the podorhizol moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in various substituted podorhizol derivatives with altered pharmacological properties .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C28H34O13

- Molecular Weight: 578.6 g/mol

- Chemical Structure: Podorhizol beta-D-glucoside consists of a podorhizol moiety linked to a beta-D-glucose unit, forming a complex molecule with significant pharmacological properties .

Chemistry

This compound serves as a model compound for studying glycosylation reactions and the synthesis of glycosides. Its unique structure allows researchers to explore various glycosylation methods, both enzymatic and chemical.

Table 1: Glycosylation Methods for this compound

| Method | Description |

|---|---|

| Enzymatic Glycosylation | Utilizes glycosyltransferases to transfer glucose under mild conditions |

| Chemical Glycosylation | Involves glycosyl donors like halides in the presence of Lewis acids |

Biology

In biological research, this compound has been investigated for its role in plant defense mechanisms. It enhances plant immunity against various pathogens, making it a candidate for natural pesticides.

Case Study: Plant Immunity Enhancement

- A study demonstrated that this compound significantly improved resistance in rice seedlings against Fusarium oryzae, indicating its potential use in agricultural applications .

Medicine

This compound exhibits promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore its therapeutic potential.

Mechanisms of Action:

- Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes.

- Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways .

Table 2: Pharmacological Activities of this compound

| Activity | Mechanism of Action |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Anti-inflammatory | Inhibits cytokine production |

| Anticancer | Induces apoptosis in cancer cells |

Industry

In the industrial sector, this compound is utilized in the development of natural products and nutraceuticals. Its incorporation into cosmetic formulations is also being explored due to its beneficial properties for skin health.

Industrial Applications:

作用機序

The mechanism of action of Podorhizol beta-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

類似化合物との比較

Podorhizol beta-D-glucoside can be compared with other similar glycoside compounds, such as:

Podophyllotoxin: A related lignan with potent anticancer activity but higher toxicity.

Syringaresinol O-beta-D-glucoside: Another glycoside with antioxidant and anti-inflammatory properties.

Bayogenin 3-O-cellobioside: A saponin glycoside with antifungal activity.

Uniqueness: this compound is unique due to its specific combination of biological activities and lower toxicity compared to some related compounds. Its diverse pharmacological properties make it a valuable compound for various scientific and industrial applications .

生物活性

Podorhizol beta-D-glucoside is a naturally occurring glycoside derived from podorhizol, a lignan found in various plant species. Its chemical structure features a podorhizol moiety linked to a beta-D-glucose unit, which imparts significant pharmacological properties. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects .

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in mitigating oxidative stress-related diseases. This activity is attributed to its ability to donate electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are implicated in various inflammatory conditions. This action suggests potential therapeutic benefits in treating diseases characterized by chronic inflammation .

3. Anticancer Properties

This compound has demonstrated anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies indicate that it can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for further research in cancer therapy .

4. Plant Defense Mechanism

In plants, this compound plays a role in enhancing immunity against pathogens. It has been observed to improve resistance to fungal infections by inhibiting spore germination and mycelial growth, thereby acting as a natural pesticide .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound's phenolic structure allows it to act as an electron donor, neutralizing free radicals.

- Inflammatory Pathway Modulation : It inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.

- Apoptosis Induction : In cancer cells, it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control groups, highlighting its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in managing inflammatory diseases .

Case Study 3: Anticancer Activity

A recent study explored the effects of this compound on breast cancer cell lines (MCF-7). The compound inhibited cell proliferation by inducing G1 phase arrest and promoting apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic Bcl-2 proteins .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis | |

| Plant defense | Inhibition of pathogen growth |

Table 2: Chemical Profile of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H34O13 |

| Molecular Weight | 578.2003 g/mol |

| Structure | Glycoside |

特性

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETDTZKBVWFSKR-XYEVPOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938060 | |

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17187-73-4 | |

| Record name | (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17187-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。